molecular formula C8H15Cl2N3 B2514565 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2138111-29-0

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2514565
CAS No.: 2138111-29-0
M. Wt: 224.13
InChI Key: XYRNWVSYFATBNI-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H13N3·2HCl It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-cyclopropyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride: A closely related compound with similar structural features.

    3-cyclopropyl-1H-pyrazole derivatives: Various derivatives with modifications at different positions on the pyrazole ring.

Uniqueness

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;;/h3,5,7H,1-2,4,6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRNWVSYFATBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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